1h-Indole-3-acetonitrile,7-nitro-

描述

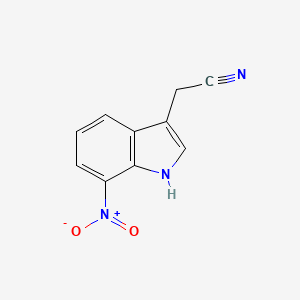

1h-Indole-3-acetonitrile,7-nitro- is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1h-Indole-3-acetonitrile,7-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-3-acetonitrile,7-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-nitro-1H-indole-3-acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of indole derivatives followed by substitution at the 3-position. For example, nitration of 1H-indole-3-acetonitrile under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the 7-nitro derivative. Reaction temperature (0–5°C) and stoichiometric ratios are critical to minimize byproducts like 5-nitro isomers. Post-synthesis, crystallization from methanol or ethanol is recommended to improve purity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure via NMR (δ ~8.1 ppm for nitro group protons) .

Q. Which spectroscopic techniques are most reliable for characterizing 7-nitro-1H-indole-3-acetonitrile?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 4.2–4.5 ppm for the acetonitrile CH₂ group), FT-IR (C≡N stretch ~2240 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹), and X-ray crystallography for unambiguous confirmation. For crystallography, slow evaporation of methanol solutions produces prismatic crystals suitable for single-crystal analysis . Mass spectrometry (ESI-MS) with m/z ~215 [M+H]⁺ further validates molecular weight .

Q. How can researchers assess the solubility and stability of this compound in different solvents for experimental use?

- Methodological Answer : Perform gradient solubility tests in polar aprotic solvents (e.g., DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers. Use UV-Vis spectroscopy (λmax ~280 nm) to monitor stability over 24–72 hours under ambient vs. inert atmospheres. Acetonitrile-based solutions are prone to hydrolysis under acidic/basic conditions; thus, neutral pH and anhydrous storage are advised .

Q. What purification strategies are effective for removing nitro-isomer byproducts?

- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane 10–30%) effectively separates 7-nitro from 5-nitro isomers due to polarity differences. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40, retention time ~6.2 min for the target compound) . Recrystallization in ethanol/water (7:3) further enhances purity .

Q. What safety protocols are critical when handling 7-nitro-1H-indole-3-acetonitrile?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation of acetonitrile vapors (TLV 20 ppm). Store at 2–8°C in amber vials to prevent photodegradation. Dispose of waste via approved nitrile/nitro compound protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity for the 7-nitro position?

- Methodological Answer : Employ density functional theory (DFT) to model electrophilic aromatic substitution pathways, identifying transition states favoring 7-nitration. Experimentally, use directing groups (e.g., acetyl protection at the 1-position) or Lewis acids (e.g., ZnCl₂) to bias nitration. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : For ambiguous NMR signals, conduct 2D NMR (COSY, HSQC, HMBC) to assign coupling networks. If NOE interactions suggest non-planar conformations, perform variable-temperature NMR or X-ray analysis to confirm steric effects. Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) .

Q. How does the nitro group influence the compound’s stability under photolytic or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies: expose samples to UV light (λ = 254 nm) or H₂O₂ (3% v/v) and analyze degradation via HPLC. Identify photodegradants (e.g., nitroso derivatives) using high-resolution MS/MS. Compare with stability data for non-nitro analogues to isolate nitro-specific degradation pathways .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how should interference from the nitrile group be mitigated?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity in HeLa cells) with controls for nitrile reactivity (e.g., incubate with glutathione to assess thiol adduct formation). For enzyme inhibition studies (e.g., kinase assays), pre-test the compound’s stability in assay buffers via LC-MS to rule out false positives from degradation .

Q. How can computational methods predict interactions between 7-nitro-1H-indole-3-acetonitrile and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases from PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with SAR data from indole-based inhibitors to refine pharmacophore models .

属性

分子式 |

C10H7N3O2 |

|---|---|

分子量 |

201.18 g/mol |

IUPAC 名称 |

2-(7-nitro-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C10H7N3O2/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13(14)15/h1-3,6,12H,4H2 |

InChI 键 |

NJKPZSRGTAWZMP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CC#N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。